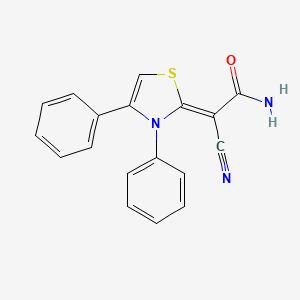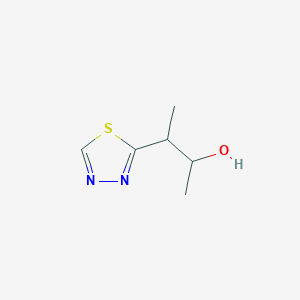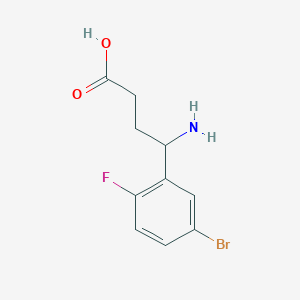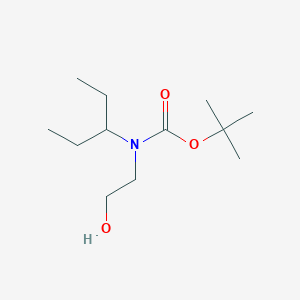
Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate is a chemical compound with the molecular formula C12H25NO3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and a pentan-3-yl group attached to a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyethylamine and pentan-3-yl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate moiety can undergo hydrolysis to release active amines. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar structure but with a bicyclic ring system.
Tert-butyl (3-(2-hydroxyethyl)benzyl)carbamate: Contains a benzyl group instead of a pentan-3-yl group.
Uniqueness
Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H25NO3 |
|---|---|
分子量 |
231.33 g/mol |
IUPAC名 |
tert-butyl N-(2-hydroxyethyl)-N-pentan-3-ylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-6-10(7-2)13(8-9-14)11(15)16-12(3,4)5/h10,14H,6-9H2,1-5H3 |
InChIキー |
KDTYJOFAHSPJLJ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)N(CCO)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


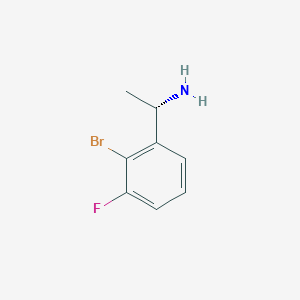
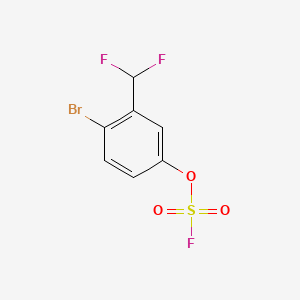
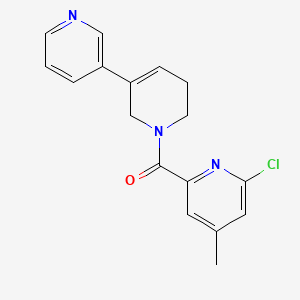
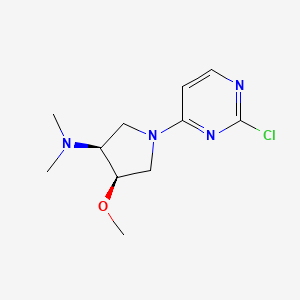
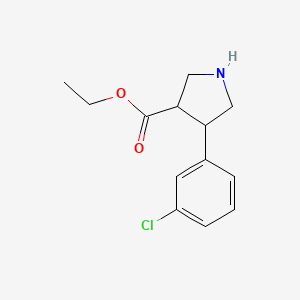

![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
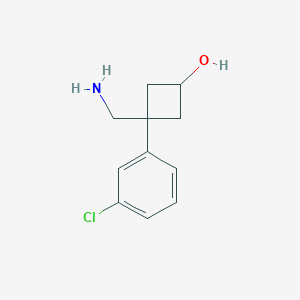
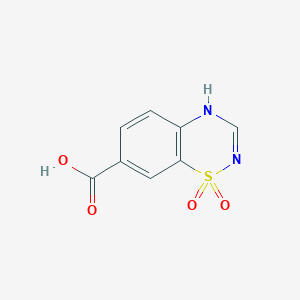
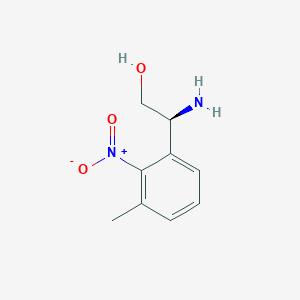
![3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride](/img/structure/B13553089.png)
